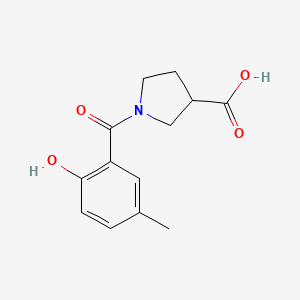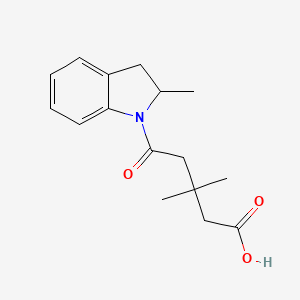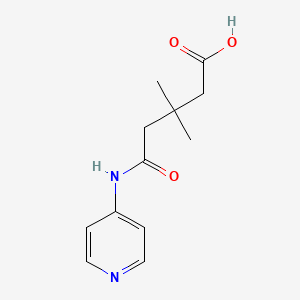![molecular formula C11H16N2O4S B7568731 4-[(6-Methylpyridin-3-yl)methylsulfamoyl]butanoic acid](/img/structure/B7568731.png)
4-[(6-Methylpyridin-3-yl)methylsulfamoyl]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(6-Methylpyridin-3-yl)methylsulfamoyl]butanoic acid, also known as MPB, is a chemical compound that belongs to the class of sulfonamides. MPB has been extensively studied for its potential application in various scientific research fields.
Mecanismo De Acción
The mechanism of action of 4-[(6-Methylpyridin-3-yl)methylsulfamoyl]butanoic acid involves the inhibition of carbonic anhydrase enzymes, which are involved in various physiological processes, including acid-base balance, respiration, and ion transport. 4-[(6-Methylpyridin-3-yl)methylsulfamoyl]butanoic acid specifically inhibits carbonic anhydrase IX and carbonic anhydrase II, which are overexpressed in cancer cells and immune cells, respectively. By inhibiting these enzymes, 4-[(6-Methylpyridin-3-yl)methylsulfamoyl]butanoic acid can disrupt the physiological processes that are essential for the survival and growth of cancer cells and immune cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(6-Methylpyridin-3-yl)methylsulfamoyl]butanoic acid depend on the specific carbonic anhydrase enzyme that is inhibited. In cancer cells, the inhibition of carbonic anhydrase IX by 4-[(6-Methylpyridin-3-yl)methylsulfamoyl]butanoic acid can lead to a decrease in intracellular pH, which can disrupt cellular metabolism and inhibit cell growth. In immune cells, the inhibition of carbonic anhydrase II by 4-[(6-Methylpyridin-3-yl)methylsulfamoyl]butanoic acid can lead to a decrease in the production of pro-inflammatory cytokines, which can reduce inflammation and immune system activation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[(6-Methylpyridin-3-yl)methylsulfamoyl]butanoic acid in lab experiments is its specificity for carbonic anhydrase enzymes, which allows for targeted inhibition of specific physiological processes. Another advantage is its relatively low toxicity compared to other sulfonamide compounds. However, one limitation is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
For research on 4-[(6-Methylpyridin-3-yl)methylsulfamoyl]butanoic acid include the development of more efficient synthesis methods and the investigation of its potential application in other scientific research fields, such as infectious diseases and metabolic disorders. Additionally, the development of 4-[(6-Methylpyridin-3-yl)methylsulfamoyl]butanoic acid derivatives with improved solubility and specificity for specific carbonic anhydrase enzymes could lead to the development of more effective treatments for cancer and immune-related disorders.
Métodos De Síntesis
The synthesis of 4-[(6-Methylpyridin-3-yl)methylsulfamoyl]butanoic acid involves a multi-step process that starts with the reaction of 3-methylpyridine with chloroacetyl chloride to form 3-(chloromethyl)pyridine. This intermediate compound is then reacted with sodium sulfite and sodium hydroxide to form 3-(sulfomethyl)pyridine. The final step involves the reaction of 3-(sulfomethyl)pyridine with butyric anhydride to form 4-[(6-Methylpyridin-3-yl)methylsulfamoyl]butanoic acid.
Aplicaciones Científicas De Investigación
4-[(6-Methylpyridin-3-yl)methylsulfamoyl]butanoic acid has been studied for its potential application in various scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, 4-[(6-Methylpyridin-3-yl)methylsulfamoyl]butanoic acid has been shown to inhibit the growth of cancer cells by blocking the activity of a specific enzyme called carbonic anhydrase IX. In neuroscience, 4-[(6-Methylpyridin-3-yl)methylsulfamoyl]butanoic acid has been studied for its potential application in the treatment of Alzheimer's disease and other neurodegenerative disorders. In immunology, 4-[(6-Methylpyridin-3-yl)methylsulfamoyl]butanoic acid has been shown to inhibit the activity of a specific enzyme called carbonic anhydrase II, which is involved in the regulation of the immune system.
Propiedades
IUPAC Name |
4-[(6-methylpyridin-3-yl)methylsulfamoyl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-9-4-5-10(7-12-9)8-13-18(16,17)6-2-3-11(14)15/h4-5,7,13H,2-3,6,8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBKQMZDPRWQOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CNS(=O)(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-Chloro-5-nitrophenyl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7568651.png)
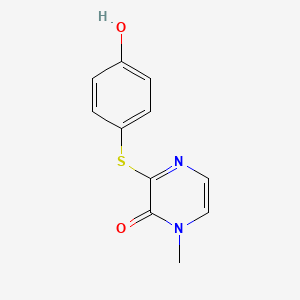
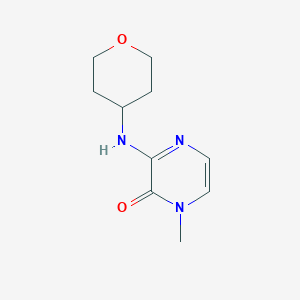
![4-[1-Hydroxy-2-(1,4-oxazepan-4-yl)ethyl]benzonitrile](/img/structure/B7568690.png)
![4-[3-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile](/img/structure/B7568691.png)
![N-[(2-methoxypyridin-4-yl)methyl]-2-(methylamino)pyridine-3-carboxamide](/img/structure/B7568702.png)
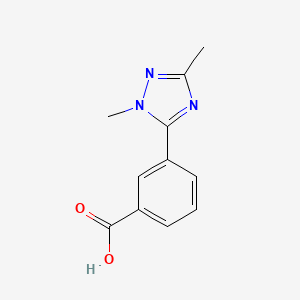
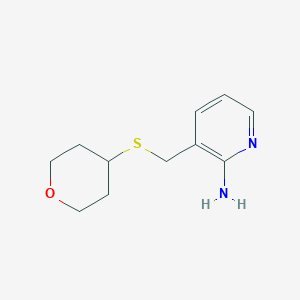
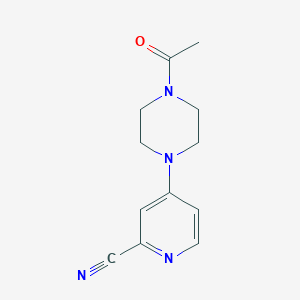
![4-[4-(Hydroxymethyl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B7568719.png)
![3-[(4-Cyclopropyl-3-oxopyrazin-2-yl)amino]propane-1-sulfonamide](/img/structure/B7568725.png)
